molecular formula C16H14F3N5O2 B12169451 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide

Cat. No.: B12169451
M. Wt: 365.31 g/mol
InChI Key: NOMOHFYYXDMTKI-UHFFFAOYSA-N
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Description

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is a synthetic compound that belongs to the class of triazolopyridazines

Preparation Methods

The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of the Butanamide Side Chain: The butanamide side chain is introduced through a series of reactions, including amidation.

    Introduction of the Trifluorophenyl Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide can be compared with other similar compounds, such as:

    4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid: This compound lacks the trifluorophenyl group and has different chemical properties and applications.

    6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol: This compound has a chloro group instead of a methoxy group, leading to different reactivity and applications.

Properties

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.31 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C16H14F3N5O2/c1-26-15-6-5-13-22-21-12(24(13)23-15)3-2-4-14(25)20-9-7-10(17)16(19)11(18)8-9/h5-8H,2-4H2,1H3,(H,20,25)

InChI Key

NOMOHFYYXDMTKI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=C(C(=C3)F)F)F)C=C1

Origin of Product

United States

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